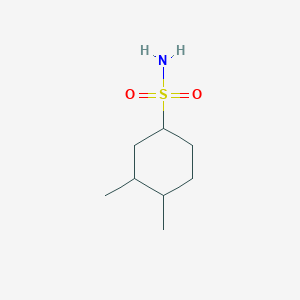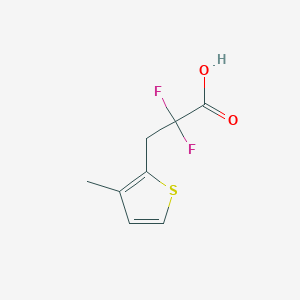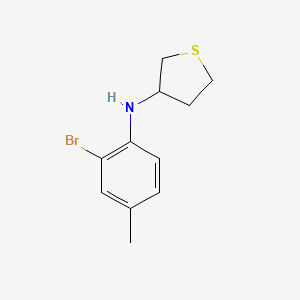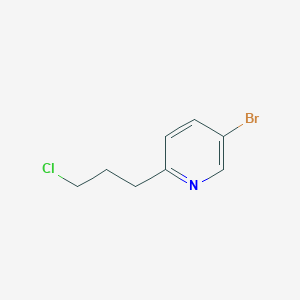
3,4-Dimethylcyclohexane-1-sulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,4-Dimethylcyclohexane-1-sulfonamide is an organic compound with the molecular formula C₈H₁₇NO₂S It is a sulfonamide derivative, characterized by the presence of a sulfonamide group attached to a cyclohexane ring substituted with two methyl groups at the 3 and 4 positions
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-Dimethylcyclohexane-1-sulfonamide typically involves the reaction of 3,4-dimethylcyclohexanamine with a sulfonyl chloride, such as methanesulfonyl chloride, in the presence of a base like triethylamine. The reaction is usually carried out in an organic solvent such as dichloromethane at low temperatures to control the reaction rate and yield.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, is crucial for large-scale synthesis.
Análisis De Reacciones Químicas
Types of Reactions
3,4-Dimethylcyclohexane-1-sulfonamide undergoes various chemical reactions, including:
Oxidation: The sulfonamide group can be oxidized to form sulfonic acids.
Reduction: The compound can be reduced to form amines.
Substitution: The sulfonamide group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfonic acids.
Reduction: Amines.
Substitution: Various substituted sulfonamides depending on the reagents used.
Aplicaciones Científicas De Investigación
3,4-Dimethylcyclohexane-1-sulfonamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 3,4-Dimethylcyclohexane-1-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to inhibit enzyme activity or modulate receptor function. This interaction can lead to various biological effects, depending on the specific target and pathway involved.
Comparación Con Compuestos Similares
Similar Compounds
- 3,5-Dimethylcyclohexane-1-sulfonamide
- 4-Methylcyclohexane-1-sulfonamide
- Cyclohexane-1-sulfonamide
Uniqueness
3,4-Dimethylcyclohexane-1-sulfonamide is unique due to the specific positioning of the methyl groups on the cyclohexane ring, which can influence its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different steric and electronic properties, leading to distinct interactions with molecular targets and varied applications in research and industry.
Propiedades
Fórmula molecular |
C8H17NO2S |
|---|---|
Peso molecular |
191.29 g/mol |
Nombre IUPAC |
3,4-dimethylcyclohexane-1-sulfonamide |
InChI |
InChI=1S/C8H17NO2S/c1-6-3-4-8(5-7(6)2)12(9,10)11/h6-8H,3-5H2,1-2H3,(H2,9,10,11) |
Clave InChI |
BBEPHGAFAWFUMZ-UHFFFAOYSA-N |
SMILES canónico |
CC1CCC(CC1C)S(=O)(=O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





methanol](/img/structure/B13218578.png)

![{1-[2-Amino-1-(3-bromophenyl)ethyl]cyclobutyl}methanol](/img/structure/B13218587.png)

![6-Methyl-2-(4-nitrophenyl)-4H,6H,7H,8H-pyrrolo[1,2-a]pyrimidin-4-one](/img/structure/B13218601.png)


![2-[(1H-Pyrazol-4-yl)amino]benzonitrile](/img/structure/B13218615.png)



